molecular formula C9H13NO2 B15164861 (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid CAS No. 282527-18-8

(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B15164861
CAS No.: 282527-18-8
M. Wt: 167.20 g/mol
InChI Key: CHYNKUAPXCHIAD-YUMQZZPRSA-N
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Description

(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydropyridine ring substituted with a prop-2-en-1-yl group and a carboxylic acid functional group, making it an interesting target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using chiral catalysts. The reaction conditions typically include:

    Catalyst: Chiral rhodium or ruthenium complexes

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Amines, thiols, or other substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
  • (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxamide
  • (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylate

Uniqueness

The uniqueness of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

CAS No.

282527-18-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S,6S)-6-prop-2-enyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h2-3,5,7-8,10H,1,4,6H2,(H,11,12)/t7-,8-/m0/s1

InChI Key

CHYNKUAPXCHIAD-YUMQZZPRSA-N

Isomeric SMILES

C=CC[C@H]1C=CC[C@H](N1)C(=O)O

Canonical SMILES

C=CCC1C=CCC(N1)C(=O)O

Origin of Product

United States

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